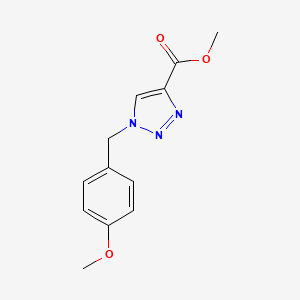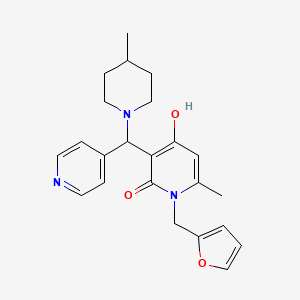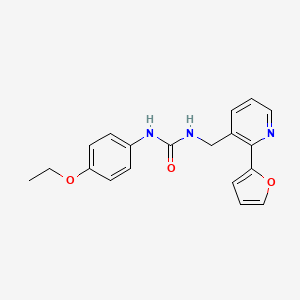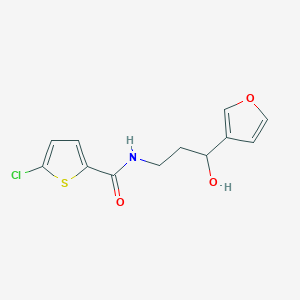
5-Amino-N-hydroxypicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-hydroxypicolinimidamide, also known as AHPIA, is a chemical compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is a potent inhibitor of adenosine deaminase (ADA), an enzyme that plays a crucial role in the metabolism of purine nucleosides. The inhibition of ADA by AHPIA has been shown to have several biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
5-Amino-N-hydroxypicolinimidamide acts as a competitive inhibitor of ADA, binding to the active site of the enzyme and preventing it from metabolizing purine nucleosides. This results in an accumulation of adenosine, which can then bind to adenosine receptors and activate various signaling pathways in the body. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of immune cell function and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The inhibition of ADA by this compound has several biochemical and physiological effects. It has been shown to enhance the immune response by increasing the levels of adenosine, which can activate various immune cells and modulate their function. This effect has been shown to be particularly beneficial in the treatment of autoimmune disorders, where the immune system attacks healthy cells in the body. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
5-Amino-N-hydroxypicolinimidamide has several advantages and limitations for lab experiments. One of the main advantages is its potency as an ADA inhibitor, making it a useful tool for studying the role of ADA in various biological processes. However, its potency also means that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound has limited solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for research on 5-Amino-N-hydroxypicolinimidamide. One area of interest is its potential use in the treatment of cancer, where it has shown promising results in inducing apoptosis in cancer cells. Another area of interest is its potential use in the treatment of autoimmune disorders, where it has been shown to enhance the immune response. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesis Methods
5-Amino-N-hydroxypicolinimidamide can be synthesized through a multi-step process starting from picolinic acid. The first step involves the conversion of picolinic acid to its methyl ester, which is then reacted with hydroxylamine to yield the corresponding oxime. The oxime is then reduced to the amine using sodium borohydride, followed by the introduction of the amino group using a reductive amination reaction. The final step involves the introduction of the hydroxyl group using a hydroxylamine reaction, resulting in the formation of this compound.
Scientific Research Applications
5-Amino-N-hydroxypicolinimidamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. The inhibition of ADA by this compound has been shown to enhance the immune response by increasing the levels of adenosine, which is a potent immunosuppressive molecule. This effect has been shown to be particularly beneficial in the treatment of autoimmune disorders, where the immune system attacks healthy cells in the body.
properties
IUPAC Name |
5-amino-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,7H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQSBYIYZPJKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1N)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2885985.png)




![Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2885990.png)
![2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2885992.png)



![1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea](/img/structure/B2886001.png)
![5-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886003.png)

